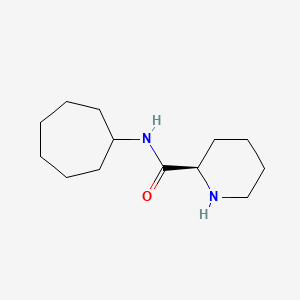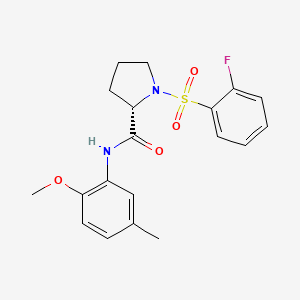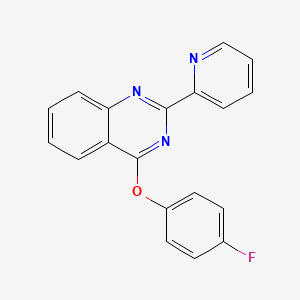![molecular formula C15H15F2NO B7645329 (1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)
(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. FPE is a chiral compound that has two enantiomers, (S)-FPE and (R)-FPE. In
作用机制
(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol acts as a selective inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol increases their concentration in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is similar to that of other drugs used to treat depression and anxiety, such as selective serotonin reuptake inhibitors (SSRIs).
Biochemical and Physiological Effects
(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been shown to have various biochemical and physiological effects. In animal studies, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been shown to increase locomotor activity and to have anxiolytic and antidepressant effects. In vitro studies have shown that (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol can inhibit the uptake of norepinephrine and dopamine in cells expressing the NET and DAT transporters, respectively.
实验室实验的优点和局限性
One of the main advantages of using (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol in lab experiments is its selectivity for the NET and DAT transporters. This selectivity allows researchers to study the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol. One area of interest is the development of new drugs based on the structure of (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol. Another area of interest is the study of the role of (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, further research is needed to understand the potential toxicity of (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol and to develop methods for minimizing its toxicity in lab experiments.
合成方法
(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol can be synthesized using various methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most commonly used methods for synthesizing (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol is the asymmetric synthesis method, which involves the use of chiral reagents or catalysts to selectively produce the desired enantiomer. Another method involves the resolution of racemic mixtures using chiral chromatography or enzymatic methods.
科学研究应用
(S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been shown to have potential as a therapeutic agent for the treatment of various disorders, including depression, anxiety, and addiction. In neuroscience, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been used as a research tool to study the role of neurotransmitters, such as dopamine and norepinephrine, in the brain. In pharmacology, (S)-(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol has been used to develop new drugs and to study the mechanism of action of existing drugs.
属性
IUPAC Name |
(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)9-18-10-15(19)12-3-7-14(17)8-4-12/h1-8,15,18-19H,9-10H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVNAACIDJZOBJ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC[C@H](C2=CC=C(C=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)

![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)

![3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)
![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)

![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)

![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)